molecular formula C17H23N3O2 B1646850 Tert-butyl 4-(imidazo[1,2-a]pyridin-3-yl)piperidine-1-carboxylate

Tert-butyl 4-(imidazo[1,2-a]pyridin-3-yl)piperidine-1-carboxylate

Cat. No. B1646850
M. Wt: 301.4 g/mol
InChI Key: IZNMWGVCHOMTPP-UHFFFAOYSA-N
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Patent
US07125887B2

Procedure details

To a solution of 1.15 g of 1-tert-butoxycarbonyl-4-(1-bromo-formylmethyl)piperidine (from Step C) in 15 mL ethanol was added 388 mg of 2-aminopyridine. After refluxing for 18 h, the solvent was evaporated. The mixture was partitioned between ethyl acetate and saturated sodium bicarbonate solution. Aqueous layer was extracted with ethyl acetate (3×). The combined organic phase was washed with brine, dried over magnesium sulfate and concentrated. The residue was purified by flash chromatography with 50% ethyl acetate in hexanes, followed by 100% ethyl acetate to give the title compound as a solid. 1H NMR (500 MHz, CDCl3) δ 1.48 (s, 9H), 1.70 (m, 2H), 2.06 (d, J=13 Hz, 2H), 2.93–3.02 (m, 3H), 4.26 (br, 2H), 6.87 (t, J=6.8 Hz, 1H). 7.21(m, 1H), 7.44(s, 1H), 7.69(d, J=9.2 Hz,1H), 7.99 (d, J=6.9 Hz, 1H).
Name
1-tert-butoxycarbonyl-4-(1-bromo-formylmethyl)piperidine
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
388 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][C:15](Br)=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[NH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=1>C(O)C>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[N:20]3[CH:21]=[CH:22][CH:23]=[CH:24][C:19]3=[N:18][CH:15]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
1-tert-butoxycarbonyl-4-(1-bromo-formylmethyl)piperidine
Quantity
1.15 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CC(=O)Br
Name
Quantity
388 mg
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ethyl acetate and saturated sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography with 50% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=CN=C2N1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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